molecular formula C12H13N3O2 B2476378 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034588-43-5

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide

Cat. No. B2476378
CAS RN: 2034588-43-5
M. Wt: 231.255
InChI Key: BWHUYZJLIKQLLZ-UHFFFAOYSA-N
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Description

The compound “N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide” is a type of nitrogen-containing heterocycle . The pyrazole core of this compound is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .


Synthesis Analysis

The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .


Physical And Chemical Properties Analysis

The related compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a flash point of 112.7±24.0 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of broader research into the synthesis of heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological activities. For example, the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene) derivatives showcases a method for creating structurally complex and potentially biologically active molecules (El-Essawy & Rady, 2011). Similarly, novel dicationic imidazo[1,2-a]pyridines have been studied for their antiprotozoal properties, demonstrating the potential of furan-derivatives in addressing parasitic infections (Ismail et al., 2004).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of compounds containing the furan-3-carboxamide moiety has led to the discovery of novel synthetic pathways and potential applications in creating more effective chemical agents. For instance, the exploration of unfused heterobicycles as amplifiers of phleomycin introduces a method for enhancing the efficacy of existing antibiotics through structural modification of furan derivatives (Brown & Cowden, 1982).

Antileukemic and Anticancer Activities

The synthesis and antileukemic activities of furanyl, pyranyl, and ribosyl derivatives of certain carboxamides reveal the potential of these compounds in cancer treatment. These studies indicate that modifications to the core structure can lead to significant biological activity against cancer cells (Earl & Townsend, 1979).

Novel Anticancer and Anti-Inflammatory Agents

Further research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies the ongoing efforts to discover novel therapeutic agents. These derivatives showcase the potential for new treatments based on furan-3-carboxamide analogs in addressing both cancer and inflammation (Rahmouni et al., 2016).

Future Directions

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, which is part of the compound , is considered a promising area for future research . It’s suitable for parallel synthesis and can be used as a bifunctional scaffold . The introduction of different substituents in different positions of the pyrazole and/or piperazine rings opens up possibilities for the synthesis of a variety of compounds .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUYZJLIKQLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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